N,N-dimethyl-4-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carbonyl}benzene-1-sulfonamide
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Overview
Description
N,N-dimethyl-4-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carbonyl}benzene-1-sulfonamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridazinone ring, an azetidine ring, and a sulfonamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carbonyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Azetidine Ring Formation: The azetidine ring is formed by the reaction of suitable amines with epoxides or aziridines under basic conditions.
Coupling Reactions: The pyridazinone and azetidine intermediates are then coupled using a carbonylation reaction, often facilitated by catalysts such as palladium.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carbonyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,N-dimethyl-4-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carbonyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carbonyl}benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carbonyl}benzene-1-sulfonamide: can be compared with other sulfonamide-containing compounds, such as:
Uniqueness
- The unique combination of the pyridazinone, azetidine, and sulfonamide groups in this compound provides it with distinct chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
N,N-dimethyl-4-[3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-13-4-9-17(23)22(19-13)12-14-10-21(11-14)18(24)15-5-7-16(8-6-15)27(25,26)20(2)3/h4-9,14H,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKVLEYXEPZZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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